molecular formula C17H19NO3 B7831084 ethyl 1-benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

ethyl 1-benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B7831084
M. Wt: 285.34 g/mol
InChI Key: MKVZYFKOFNTXGU-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This specific compound is notable for its complex structure, which includes a benzyl group, a formyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between a 1,4-dicarbonyl compound and an amine.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst.

    Formylation: The formyl group is introduced using a Vilsmeier-Haack reaction, where the pyrrole ring reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Ethyl 1-benzyl-4-carboxyl-2,5-dimethyl-1H-pyrrole-3-carboxylate.

    Reduction: Ethyl 1-benzyl-4-hydroxymethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate.

    Substitution: Various substituted pyrrole derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 1-benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The formyl group can participate in nucleophilic addition reactions, while the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes.

Comparison with Similar Compounds

Ethyl 1-benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives such as:

    Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Lacks the benzyl group, resulting in different chemical properties and reactivity.

    1-Benzyl-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

    4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate: Lacks both the benzyl and ethyl ester groups, leading to different applications and chemical behavior.

The unique combination of functional groups in this compound makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 1-benzyl-4-formyl-2,5-dimethylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-4-21-17(20)16-13(3)18(12(2)15(16)11-19)10-14-8-6-5-7-9-14/h5-9,11H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVZYFKOFNTXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C=O)C)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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